
N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. The methoxybenzyl groups attached to the quinazoline core could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused benzene and diazine rings of the quinazoline core, with the methoxybenzyl groups attached at specific positions. The presence of these groups could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzyl groups could increase its lipophilicity, which could influence its solubility and stability .科学的研究の応用
Synthesis and Binding Studies
One study focused on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, highlighting their synthesis and evaluation for affinity towards apamin-sensitive binding sites. These compounds demonstrated varying affinities based on their structural modifications, suggesting their potential application in modulating apamin-sensitive Ca2+-activated K+ channels, which are relevant in neurological research and therapy (Graulich et al., 2006).
Anti-Inflammatory and Analgesic Agents
Another study described the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase inhibitors (COX-1/COX-2), indicating their potential application in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Conversion of Carboxylic Acids to Carboxamides
Research has also been conducted on the conversion of carboxylic acids to corresponding carboxamides using niobium pentachloride, demonstrating a practical method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This highlights a synthetic pathway potentially relevant for creating derivatives of the compound for various applications (Nery et al., 2003).
Synthesis of Functionalized Quinazoline Entities
Another example involves the synthesis of novel quinazoline entities, indicating a method for creating compounds with potential antitumor activities. This research exemplifies how structural modifications of quinazoline derivatives can be tailored for specific biological activities, possibly including the compound (Sha Yao-wu, 2008).
Cytotoxic Activity Studies
Studies have also been conducted on the cytotoxic activities of quinazoline derivatives, exploring their potential as cancer therapeutics. These investigations show how modifications of the quinazoline core can influence biological activities, suggesting the versatility of these compounds in drug development (Bu et al., 2000).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and amidation reactions.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "chloroform", "sodium hydroxide", "acetic acid", "ammonium chloride", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid in the presence of acetic anhydride and sulfuric acid to form 2-(2-methoxybenzylideneamino)benzoic acid and 2-(4-methoxybenzylideneamino)benzoic acid.", "Step 2: Cyclization of the intermediate product with sodium acetate in ethanol to form 3-(2-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 3: Amidation of the intermediate product with 4-methoxybenzylamine in the presence of sodium hydroxide and acetic acid to form N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 4: Purification of the final product by recrystallization from chloroform and diethyl ether mixture, followed by drying in a vacuum oven." ] } | |
CAS番号 |
892277-98-4 |
製品名 |
N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C25H23N3O5 |
分子量 |
445.475 |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-19-10-7-16(8-11-19)15-28-24(30)20-12-9-17(13-21(20)27-25(28)31)23(29)26-14-18-5-3-4-6-22(18)33-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |
InChIキー |
WFLNUTLEECDFQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4OC)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



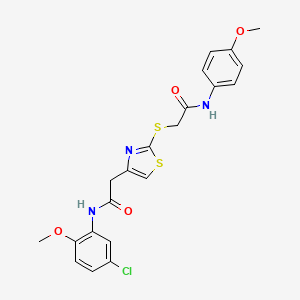
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)
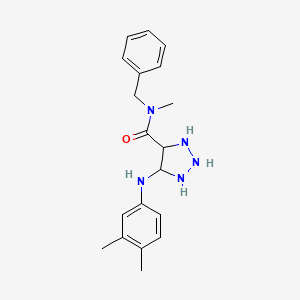
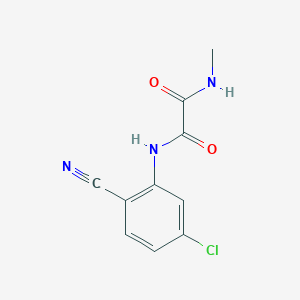

![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2758479.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)
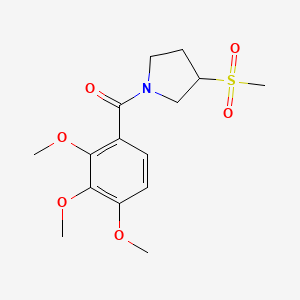
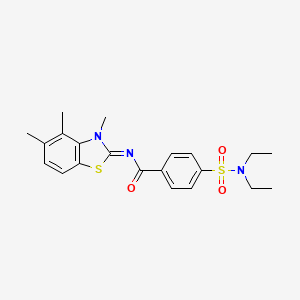
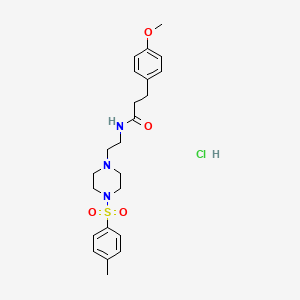
![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)
![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)